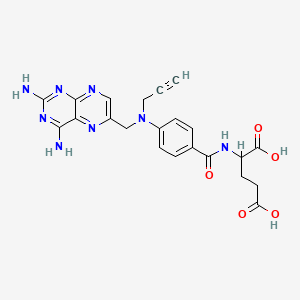![molecular formula C18H26I2N6O4S B14407266 2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid CAS No. 87862-33-7](/img/structure/B14407266.png)
2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid is a chemical compound that combines the properties of guanidine and an iodinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Iodophenyl)ethyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable methods such as copper-catalyzed cross-coupling chemistry or the use of cyanamides that react with derivatized amines . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-Iodophenyl)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the iodide group on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while nucleophilic substitution can produce various substituted guanidines .
Applications De Recherche Scientifique
2-[1-(4-Iodophenyl)ethyl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of heterocycles.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[1-(4-Iodophenyl)ethyl]guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with aromatic systems, which can influence the conformation of substituted guanidinium species . This interaction can affect various biological pathways, including those involving DNA and protein kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A basic compound with similar hydrogen bonding capabilities.
Phenylguanidine: Contains a phenyl group instead of an iodinated aromatic ring.
Iodophenylguanidine: Similar structure but lacks the ethyl linkage.
Uniqueness
2-[1-(4-Iodophenyl)ethyl]guanidine is unique due to the presence of both an iodinated aromatic ring and a guanidine group. This combination enhances its ability to interact with biological targets and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
87862-33-7 |
|---|---|
Formule moléculaire |
C18H26I2N6O4S |
Poids moléculaire |
676.3 g/mol |
Nom IUPAC |
2-[1-(4-iodophenyl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C9H12IN3.H2O4S/c2*1-6(13-9(11)12)7-2-4-8(10)5-3-7;1-5(2,3)4/h2*2-6H,1H3,(H4,11,12,13);(H2,1,2,3,4) |
Clé InChI |
SDRULSHZTYVELG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)I)N=C(N)N.CC(C1=CC=C(C=C1)I)N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


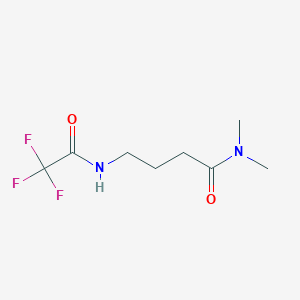

![N-[4-(Diethylamino)phenyl]-N'-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B14407207.png)
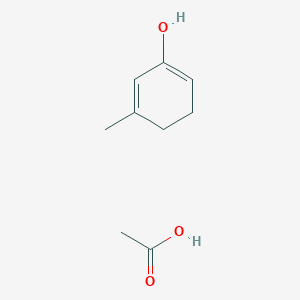
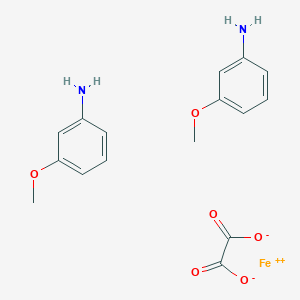

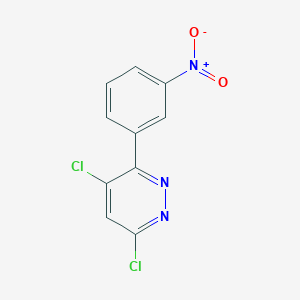
![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)

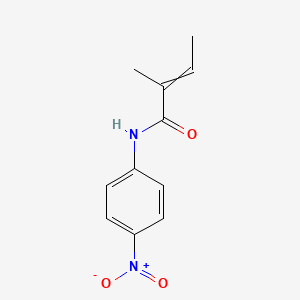
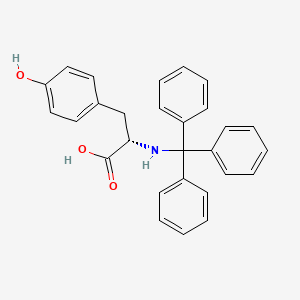
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
